
2,2-Dimethyl-3-(2-methyl-1-propenyl)cyclopropanecarbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2,2-Dimethyl-3-(2-methyl-1-propenyl)cyclopropanecarbohydrazide” is a chemical compound with the CAS Number: 113904-76-0 . It has a molecular weight of 182.27 . The compound appears as a white to yellow solid .
Molecular Structure Analysis
The IUPAC name for this compound is 2,2-dimethyl-3-(2-methyl-1-propenyl)cyclopropanecarbohydrazide . The InChI code for this compound is 1S/C10H18N2O/c1-6(2)5-7-8(9(13)12-11)10(7,3)4/h5,7-8H,11H2,1-4H3,(H,12,13) .Physical And Chemical Properties Analysis
The compound is a white to yellow solid . It has a storage temperature of +4°C .Applications De Recherche Scientifique
Chemical Alternatives for Crop Protection
Research into chemical alternatives for crop protection, particularly in replacing methyl bromide, has led to the exploration of various compounds, including cyclopropane derivatives. These alternatives are studied for their effectiveness in controlling soil-borne diseases, nematodes, and weeds. The focus is on combining active ingredients and improving retention in the soil, suggesting a potential area of application for cyclopropane carbohydrazides in agricultural research (Santos & Gilreath, 2006).
Oxyfunctionalization of Cyclopropane Derivatives
The oxyfunctionalization of cyclopropane-containing hydrocarbons is a key area of interest, highlighting a direct approach towards synthesizing carbonylcyclopropanes. This process avoids unnecessary synthetic stages and aligns with the principles of atom economy, indicating the importance of cyclopropane derivatives in synthetic organic chemistry (Sedenkova et al., 2018).
Use in Detection of Mycotoxins
Cyclodextrins, cyclic oligosaccharides that interact with various compounds, including mycotoxins, have been used to alter the properties of mycotoxins for analytical purposes. This research suggests that cyclopropane derivatives, by extension, may play a role in enhancing detection methods for contaminants and toxins in food and agricultural products (Maragos et al., 2008).
Bioremediation of Pesticides
The bioremediation of pesticides, including methyl parathion, through degradation by soil bacteria presents an avenue for environmental cleanup. Research into the effective degradation of pesticides by microorganisms, including those that might interact with or degrade cyclopropane derivatives, highlights the potential for these compounds in environmental science and pollution control (Bara et al., 2017).
Antimicrobial Properties of Monoterpenes
Monoterpenes, including p-Cymene, have shown a range of biological activities, suggesting that cyclopropane derivatives may also possess antimicrobial properties or contribute to the study of natural compounds with potential health benefits. This area of research is particularly relevant due to the global challenge of antimicrobial resistance (Marchese et al., 2017).
Propriétés
IUPAC Name |
2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O/c1-6(2)5-7-8(9(13)12-11)10(7,3)4/h5,7-8H,11H2,1-4H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONNOJEVCFHFAQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1C(C1(C)C)C(=O)NN)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-3-(2-methyl-1-propenyl)cyclopropanecarbohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

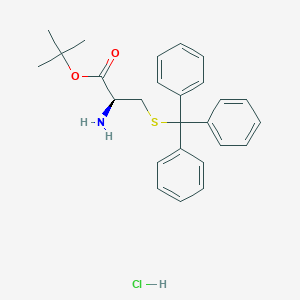

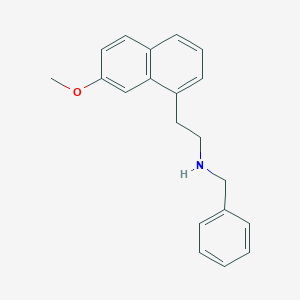
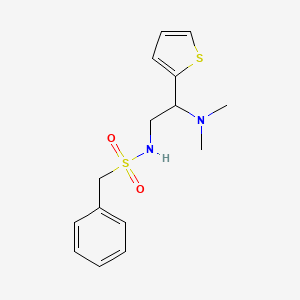
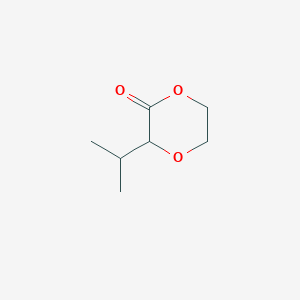
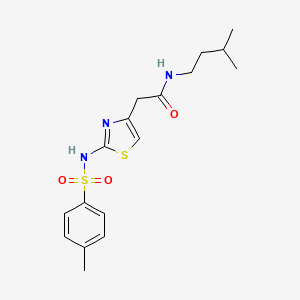

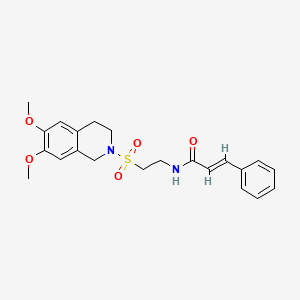
![(4-Phenylpiperazino)[3-(trifluoromethyl)-2-pyridinyl]methanone](/img/structure/B2798942.png)
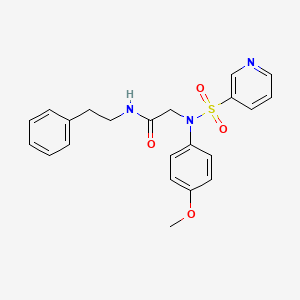

![3-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-1-[(2,5-dimethylphenyl)methyl]indole](/img/structure/B2798947.png)
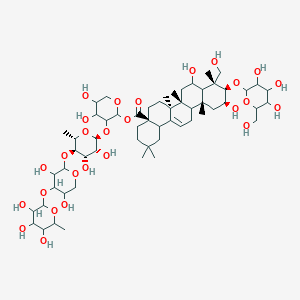
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,5-dimethoxybenzamide](/img/structure/B2798950.png)